molecular formula C11H10ClF3N2O4 B7345304 2-(4-chloro-3-nitrophenyl)-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]acetamide

2-(4-chloro-3-nitrophenyl)-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]acetamide

Cat. No. B7345304
M. Wt: 326.65 g/mol
InChI Key: IUEBQFDPMPFEAJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-nitrophenyl)-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]acetamide is a chemical compound that has been extensively studied in the field of scientific research. It is commonly referred to as CFTR potentiator due to its ability to enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitrophenyl)-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]acetamide involves binding to the this compound protein and increasing its activity. This results in an increase in the transport of chloride ions across cell membranes, which helps to improve the symptoms of CF.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in this compound protein activity, an increase in chloride ion transport across cell membranes, and an improvement in the symptoms of CF. In addition, it has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-3-nitrophenyl)-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]acetamide in lab experiments is its ability to enhance the function of the this compound protein, which can help to improve the accuracy of experimental results. However, a limitation is that it is specific to this compound and cannot be used to enhance the function of other ion channels.

Future Directions

For research on 2-(4-chloro-3-nitrophenyl)-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]acetamide include further studies on its mechanism of action, development of more potent this compound potentiators, and exploration of its potential use in other diseases that involve ion channel dysfunction. In addition, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 2-(4-chloro-3-nitrophenyl)-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]acetamide involves a series of chemical reactions. The starting material for the synthesis is 4-chloro-3-nitrophenol, which is reacted with 2,3,3-trifluoropropionaldehyde to form the intermediate compound 2-(4-chloro-3-nitrophenyl)-3,3,3-trifluoropropanal. This intermediate is then reacted with (S)-2-amino-1-propanol to produce the final product, this compound.

Scientific Research Applications

2-(4-chloro-3-nitrophenyl)-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]acetamide has been extensively studied in the field of cystic fibrosis (CF) research. CF is a genetic disorder that affects the function of the this compound protein, which is responsible for regulating the transport of ions across cell membranes. This compound potentiators such as this compound have been developed to enhance the function of the this compound protein and improve the symptoms of CF.

properties

IUPAC Name

2-(4-chloro-3-nitrophenyl)-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O4/c12-7-2-1-6(3-8(7)17(20)21)4-10(19)16-5-9(18)11(13,14)15/h1-3,9,18H,4-5H2,(H,16,19)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEBQFDPMPFEAJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NCC(C(F)(F)F)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC(=O)NC[C@@H](C(F)(F)F)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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